STF-038533

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

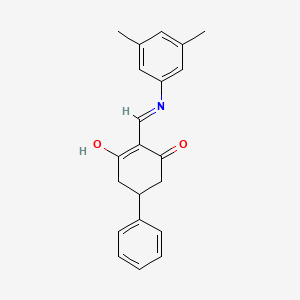

C21H21NO2 |

|---|---|

Peso molecular |

319.4 g/mol |

Nombre IUPAC |

2-[(3,5-dimethylphenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |

InChI |

InChI=1S/C21H21NO2/c1-14-8-15(2)10-18(9-14)22-13-19-20(23)11-17(12-21(19)24)16-6-4-3-5-7-16/h3-10,13,17,23H,11-12H2,1-2H3 |

Clave InChI |

BDXCNBGPTKZGJV-UHFFFAOYSA-N |

Origen del producto |

United States |

Foundational & Exploratory

STF-038533: An In-depth Technical Guide to a Selective IRE1α RNase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

STF-038533 is a potent and specific small-molecule inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a critical sensor and effector of the Unfolded Protein Response (UPR). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its effects on the two primary functions of IRE1α RNase: the pro-survival X-box binding protein 1 (XBP1) mRNA splicing and the pro-apoptotic Regulated IRE1-Dependent Decay (RIDD) of mRNA. This guide summarizes key quantitative data on its activity, provides detailed protocols for relevant experimental assays, and includes visualizations of the pertinent signaling pathways and experimental workflows.

Introduction: The Unfolded Protein Response and the Role of IRE1α

The endoplasmic reticulum (ER) is a crucial organelle for protein folding and modification. Various physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis by upregulating chaperone expression, enhancing protein degradation, and transiently attenuating protein translation. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.

The UPR is mediated by three main ER transmembrane sensors: PERK, ATF6, and IRE1α. IRE1α is the most evolutionarily conserved of these sensors and possesses both a kinase and an endoribonuclease (RNase) domain. Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This RNase activity has two key downstream functions:

-

XBP1 mRNA Splicing: IRE1α excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1). This unconventional splicing event results in a translational frameshift, producing the active transcription factor XBP1s. XBP1s then translocates to the nucleus and activates the transcription of genes involved in ER-associated degradation (ERAD), protein folding, and quality control, thereby promoting cell survival.

-

Regulated IRE1-Dependent Decay (RIDD): IRE1α can also cleave and degrade a subset of mRNAs that are localized to the ER membrane. This process, known as RIDD, reduces the protein load on the ER and can also contribute to apoptosis by degrading anti-apoptotic transcripts.

Given its central role in cell fate decisions under ER stress, IRE1α has emerged as a promising therapeutic target in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

This compound: Mechanism of Action

This compound (often referred to in the literature as STF-083010) is a specific inhibitor of the RNase activity of IRE1α. Crucially, it does not inhibit the kinase activity of IRE1α. This specificity allows for the targeted modulation of IRE1α's downstream signaling pathways. By inhibiting the RNase domain, this compound prevents the splicing of XBP1 mRNA and the degradation of RIDD substrates. This leads to a reduction in the pro-survival XBP1s-mediated signaling and can sensitize cells, particularly cancer cells that are reliant on a hyperactive UPR, to apoptosis.

The mechanism of this compound's inhibitory action allows researchers to dissect the distinct roles of XBP1 splicing and RIDD in various cellular processes. Its ability to promote cell death in cancer models has positioned it as a valuable tool compound and a potential lead for anticancer drug development.

Quantitative Data

The following tables summarize the reported in vitro efficacy of STF-083010, a compound structurally identical or highly related to this compound.

Table 1: In Vitro Inhibition of IRE1α RNase Activity by STF-083010

| Assay Type | Substrate | IC50 (µM) | Reference |

| Cell-free IRE1α RNase (endonuclease) assay | 32P-labeled HAC1 508-nt transcript | ~30 | Papandreou et al., Blood, 2011[1] |

Table 2: Cytotoxic Activity of STF-083010 in Human Multiple Myeloma (MM) Cell Lines

| Cell Line | Time Point (hours) | IC50 (µM) | Reference |

| RPMI 8226 | 48 | ~25 | Papandreou et al., Blood, 2011[1] |

| U266 | 48 | ~30 | Papandreou et al., Blood, 2011[1] |

| OPM2 | 48 | ~35 | Papandreou et al., Blood, 2011[1] |

Experimental Protocols

XBP1 Splicing Assay

This assay is used to determine the effect of this compound on the splicing of XBP1 mRNA in cells.

Materials:

-

Cell culture reagents

-

This compound

-

ER stress inducer (e.g., Thapsigargin or Tunicamycin)

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcriptase and cDNA synthesis kit

-

PCR reagents (including primers flanking the XBP1 splice site)

-

Agarose gel and electrophoresis equipment

-

DNA loading dye and ladder

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.

-

Compound Treatment: Pre-treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

-

ER Stress Induction: Add an ER stress inducer (e.g., Thapsigargin at 300 nM) to the appropriate wells and incubate for a specified time (e.g., 4-8 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.

-

Forward primer example: 5'-CCTTGTAGTTGAGAACCAGG-3'

-

Reverse primer example: 5'-GGGGCTTGGTATATATGTGG-3'

-

-

Gel Electrophoresis: Separate the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band.

-

Visualization and Quantification: Visualize the bands under UV light and quantify the band intensities to determine the ratio of spliced to unspliced XBP1.

Regulated IRE1-Dependent Decay (RIDD) Assay

This assay measures the degradation of known RIDD substrate mRNAs in response to ER stress and its inhibition by this compound.

Materials:

-

Same as for the XBP1 Splicing Assay

-

Primers for a known RIDD substrate (e.g., BLOC1S1) and a housekeeping gene (e.g., ACTB) for normalization

-

Quantitative PCR (qPCR) reagents and instrument

Protocol:

-

Cell Treatment: Follow steps 1-3 of the XBP1 Splicing Assay protocol.

-

RNA Extraction and cDNA Synthesis: Follow steps 4-5 of the XBP1 Splicing Assay protocol.

-

qPCR Analysis: Perform qPCR using primers specific for the RIDD substrate and a housekeeping gene.

-

Data Analysis: Calculate the relative mRNA levels of the RIDD substrate normalized to the housekeeping gene using the ΔΔCt method. A decrease in the RIDD substrate mRNA upon ER stress induction, which is reversed by this compound treatment, indicates inhibition of RIDD.

Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of this compound on cells.

Materials:

-

Cell culture reagents

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or a reagent for ATP measurement like CellTiter-Glo®)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

Addition of Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for the time specified in the reagent protocol.

-

Measurement: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Normalize the readings to the vehicle control and plot the cell viability against the concentration of this compound to determine the IC50 value.

Visualizations

Signaling Pathways

Caption: IRE1α signaling and this compound inhibition.

Experimental Workflow

References

An In-depth Technical Guide to the Cellular Target of STF-083010

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the cellular target of the small molecule inhibitor STF-083010. Through a detailed examination of the available scientific literature, this guide elucidates the mechanism of action, presents quantitative data on its inhibitory activity, and provides detailed experimental protocols for its characterization. Furthermore, this guide includes visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's biological context and the methods used to investigate it. The primary cellular target of STF-083010 is the endonuclease domain of Inositol-requiring enzyme 1 alpha (IRE1α), a key sensor of endoplasmic reticulum (ER) stress.

Introduction

Endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen, activates a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. A central transducer of the UPR is Inositol-requiring enzyme 1 alpha (IRE1α), a transmembrane protein possessing both serine/threonine kinase and endoribonuclease (RNase) activities. The IRE1α pathway is implicated in a variety of diseases, including cancer, metabolic disorders, and inflammatory conditions, making it an attractive target for therapeutic intervention.

STF-083010 has been identified as a novel small molecule inhibitor that selectively targets the endonuclease activity of IRE1α.[1][2][3][4][5] This targeted inhibition allows for the specific modulation of the IRE1α signaling pathway, providing a valuable tool for both basic research and drug development. This guide will delve into the specifics of STF-083010's interaction with IRE1α and the methodologies used to characterize this interaction.

The Cellular Target: Inositol-requiring Enzyme 1 Alpha (IRE1α)

The primary cellular target of STF-083010 is the endoribonuclease (RNase) domain of IRE1α.[1][2][3][5] IRE1α is a type I transmembrane protein that resides in the ER membrane. Upon sensing an accumulation of unfolded proteins, IRE1α dimerizes and autophosphorylates its kinase domain, which in turn allosterically activates its C-terminal RNase domain.

The activated RNase domain of IRE1α has two main functions:

-

XBP1 mRNA Splicing: IRE1α unconventionally splices a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[6][7] This splicing event results in a frameshift, leading to the translation of a potent transcription factor, XBP1s. XBP1s translocates to the nucleus and upregulates the expression of genes involved in protein folding, ER-associated degradation (ERAD), and quality control, thereby helping to alleviate ER stress.

-

Regulated IRE1-Dependent Decay (RIDD): IRE1α can also degrade a subset of other mRNAs that are localized to the ER membrane.[6][8] This process, known as RIDD, is thought to reduce the protein load on the ER.

STF-083010 has been shown to specifically inhibit the endonuclease activity of IRE1α without affecting its kinase activity.[1][5][9] This selective inhibition prevents the splicing of XBP1 mRNA and subsequent production of the active XBP1s transcription factor.[1][4]

Quantitative Data on STF-083010 Activity

The inhibitory potency of STF-083010 on IRE1α endonuclease activity has been quantified in various studies. The half-maximal inhibitory concentration (IC50) can vary depending on the assay format and the cell line used. It is important to note that the cytotoxic effects of STF-083010 are both dose- and time-dependent, and the compound's stability in solution should be considered when interpreting experimental results.[10]

| Parameter | Value | Assay Type | Notes | Reference |

| IC50 | ~25 µM | Cell-free in vitro HAC1 mRNA processing | Half-maximal inhibition of radiolabeled HAC1 mRNA cleavage by recombinant hIRE1 protein. | [11] |

| Effective Concentration | 60 µM | Cell-based XBP1 mRNA splicing in RPMI 8226 cells | Concentration at which XBP1 mRNA splicing is almost completely blocked in multiple myeloma cells. | [1][12] |

| Cytotoxicity | Varies | Cell viability assays in various cancer cell lines | The cytotoxic IC50 can be high in cell lines that are not highly dependent on the IRE1α-XBP1 pathway for survival. | [10][13] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular target and mechanism of action of STF-083010.

In Vitro IRE1α Endonuclease Activity Assay

This assay directly measures the effect of STF-083010 on the enzymatic activity of recombinant IRE1α.

Objective: To determine if STF-083010 directly inhibits the endonuclease activity of IRE1α in a cell-free system.

Materials:

-

Recombinant human IRE1α cytoplasmic domain (kinase and RNase domains)

-

In vitro transcribed and radiolabeled RNA substrate (e.g., a 508-nt fragment of HAC1 mRNA containing the splice sites)

-

STF-083010

-

RNase reaction buffer

-

ATP

-

Denaturing polyacrylamide gel

-

Phosphorimager

Protocol:

-

Recombinant IRE1α Activation: Pre-incubate the recombinant IRE1α protein in the RNase reaction buffer with ATP to allow for autophosphorylation and activation of the RNase domain.

-

Inhibitor Incubation: Add varying concentrations of STF-083010 (dissolved in DMSO) or DMSO vehicle control to the activated IRE1α and incubate for a specified time at room temperature.

-

Cleavage Reaction: Initiate the cleavage reaction by adding the radiolabeled HAC1 RNA substrate to the mixture.

-

Reaction Quenching: After a defined incubation period, stop the reaction by adding a formamide-containing loading buffer.

-

Gel Electrophoresis: Separate the RNA cleavage products on a denaturing polyacrylamide gel.

-

Analysis: Dry the gel and expose it to a phosphor screen. Analyze the cleavage products using a phosphorimager to quantify the extent of RNA cleavage at each inhibitor concentration. The unspliced substrate and the two spliced fragments will appear as distinct bands.

-

Data Interpretation: A reduction in the intensity of the cleaved RNA fragments in the presence of STF-083010 indicates inhibition of IRE1α endonuclease activity.

Cell-Based XBP1 Splicing Assay

This assay assesses the ability of STF-083010 to inhibit IRE1α-mediated XBP1 mRNA splicing in a cellular context.

Objective: To determine the effect of STF-083010 on XBP1 mRNA splicing in cells under ER stress.

Materials:

-

Cell line of interest (e.g., RPMI 8226 multiple myeloma cells)

-

ER stress inducer (e.g., thapsigargin or tunicamycin)

-

STF-083010

-

Cell culture medium and reagents

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers flanking the XBP1 splice site

-

Taq polymerase and PCR reagents

-

Agarose gel and electrophoresis equipment

-

(Optional) Real-time PCR system and SYBR Green master mix for quantitative analysis

Protocol:

-

Cell Seeding: Plate the cells at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with the ER stress inducer (e.g., 300 nM thapsigargin) in the presence or absence of various concentrations of STF-083010 for a specified duration (e.g., 4-8 hours). Include appropriate vehicle controls.

-

RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase.

-

PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will amplify both the unspliced (XBP1u) and spliced (XBP1s) forms.

-

Agarose Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band.

-

Analysis: Visualize the bands under UV light and document the results. A decrease in the intensity of the spliced XBP1 band in the STF-083010-treated samples compared to the ER stress-induced control indicates inhibition of XBP1 splicing.

-

(Optional) Quantitative Real-Time PCR (qRT-PCR): For a more quantitative analysis, perform qRT-PCR using primers specific for the spliced form of XBP1.[14][15][16] Normalize the expression to a stable housekeeping gene.

Visualizations

Signaling Pathways

Caption: IRE1α signaling pathway and the inhibitory action of STF-083010.

Experimental Workflows

Caption: Workflow for in vitro and cell-based characterization of STF-083010.

Conclusion

STF-083010 is a valuable chemical probe for studying the nuanced roles of the IRE1α signaling pathway. Its specific mechanism of action—the selective inhibition of IRE1α's endonuclease activity—allows for the decoupling of the RNase-dependent downstream effects from its kinase activity. This makes STF-083010 a powerful tool for investigating the physiological and pathological consequences of modulating the XBP1 splicing and RIDD branches of the Unfolded Protein Response. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and understand the biological impact of this targeted inhibitor. As our understanding of the complexities of ER stress signaling in disease continues to grow, so too will the importance of specific chemical modulators like STF-083010.

References

- 1. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. STF-083010, IRE1alpha endonuclease inhibitor (CAS 307543-71-1) | Abcam [abcam.com]

- 5. STF-083010 | IRE1 | TargetMol [targetmol.com]

- 6. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IRE1/XBP1 and endoplasmic reticulum signaling — from basic to translational research for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Molecular Mechanism for Turning Off IRE1α Signaling during Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel chemical, STF-083010, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

- 13. selleckchem.com [selleckchem.com]

- 14. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]

STF-038533: A Potent Inhibitor of CREB-Mediated Transcription

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cAMP response element-binding protein (CREB) is a pivotal transcription factor implicated in a myriad of cellular processes, including proliferation, survival, and differentiation. Its aberrant activation is a hallmark of various malignancies, rendering it an attractive target for therapeutic intervention. STF-038533 has been identified as a potent and selective small molecule inhibitor of CREB-driven gene expression. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its discovery, mechanism of action, quantitative data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers investigating CREB-targeted therapies.

Introduction to CREB and Its Role in Cancer

The cyclic AMP (cAMP) response element-binding protein (CREB) is a leucine zipper transcription factor that, upon activation, binds to specific DNA sequences known as cAMP response elements (CREs) in the promoters of its target genes. The activation of CREB is a convergence point for multiple signaling pathways initiated by hormones, growth factors, and neurotransmitters. Phosphorylation at Serine 133 is a critical step in CREB activation, enabling it to recruit the transcriptional coactivators CREB-binding protein (CBP) and p300. This recruitment is essential for the initiation of target gene transcription.

In numerous cancers, including acute myeloid leukemia (AML), CREB is overexpressed and constitutively activated. This leads to the increased expression of genes that promote cell proliferation and survival, contributing to tumorigenesis and resistance to therapy. Consequently, the development of small molecule inhibitors that can disrupt CREB function represents a promising strategy for cancer treatment.

Discovery of this compound

This compound was identified through a high-throughput screen of approximately 114,000 compounds from Stanford University's small molecule library. The screen was designed to identify molecules that selectively inhibit CREB-driven transcription in the KG-1 acute myeloid leukemia (AML) cell line. A CRE-dependent firefly luciferase reporter construct was used to measure CREB activity.

Mechanism of Action

The precise mechanism by which this compound inhibits CREB-mediated transcription has not been fully elucidated in publicly available literature. However, based on the screening strategy and the known mechanisms of other CREB inhibitors, several potential points of intervention can be hypothesized:

-

Inhibition of CREB-Coactivator Interaction: this compound may disrupt the crucial interaction between phosphorylated CREB and its coactivators, CBP and p300. This would prevent the assembly of the transcriptional machinery at CREB target gene promoters.

-

Inhibition of CREB-DNA Binding: The compound could interfere with the ability of the CREB dimer to bind to CRE sequences in the DNA.

-

Inhibition of CREB Phosphorylation: While less likely given the nature of the primary screen, this compound could potentially inhibit one or more of the upstream kinases that phosphorylate CREB at Serine 133.

Further biochemical and cellular assays are required to definitively determine the exact mechanism of action.

Caption: Hypothetical mechanisms of this compound action on the CREB signaling pathway.

Quantitative Data

The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) for CREB-driven luciferase activity and its effect on cell viability.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| CRE-Luciferase Reporter | KG-1 (AML) | IC50 | 410 nM | [1] |

| Cell Viability | HL-60 (AML) | IC50 | Low micromolar | [1] |

| Cell Viability | KG-1 (AML) | IC50 | Low micromolar | [1] |

Table 2: Effect of this compound on CREB Target Gene Expression

| Target Gene | Cell Line | Treatment | Change in Expression | Reference |

| RFC3 | KG-1 (AML) | 10 µM this compound for 24h | Reduced | [1] |

| Fra-1 | KG-1 (AML) | 10 µM this compound for 24h | Reduced | [1] |

| POLD2 | KG-1 (AML) | 10 µM this compound for 24h | Reduced | [1] |

Table 3: Toxicity Profile of this compound

| Cell Type | Assay | Observation | Reference |

| Normal Hematopoietic Cells | Cell Viability | Non-toxic | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound. These are generalized protocols based on standard laboratory practices and the information available in the primary literature.

CRE-Luciferase Reporter Assay

This assay is fundamental for screening and validating inhibitors of CREB-mediated transcription.

Caption: Workflow for the CRE-Luciferase Reporter Assay.

Protocol:

-

Cell Culture: Maintain KG-1 AML cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin-Glutamine (PSG) at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: Stably or transiently transfect KG-1 cells with a firefly luciferase reporter plasmid containing multiple cAMP Response Elements (CREs) upstream of a minimal promoter. A control cell line expressing luciferase under a constitutive promoter (e.g., CMV) should also be established to assess specificity.

-

Plating: Seed the transfected cells into 96-well white, clear-bottom plates at a density of 5 x 10^4 cells per well.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Add the compound to the wells to achieve the desired final concentrations. Include a vehicle-only control.

-

Incubation: Incubate the plates for a predetermined period (e.g., 24 hours) at 37°C.

-

Cell Lysis and Luciferase Assay: Add a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to each well to lyse the cells and provide the substrate for the luciferase reaction.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a parallel CellTiter-Glo® assay). Plot the normalized luciferase activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for CREB Target Genes

This method is used to validate the effect of the inhibitor on the transcription of endogenous CREB target genes.

Caption: Workflow for qRT-PCR analysis of CREB target genes.

Protocol:

-

Cell Treatment: Plate KG-1 cells and treat with 10 µM this compound or vehicle control for 24 hours.

-

RNA Isolation: Harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Quantitative PCR: Perform qPCR using a qPCR instrument and a SYBR Green or probe-based detection method. Use primers specific for the CREB target genes (e.g., RFC3, Fra-1, POLD2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treatment group to the vehicle control.

Future Directions

The initial characterization of this compound has demonstrated its potential as a selective inhibitor of CREB function with anti-leukemic activity in vitro. However, several key areas require further investigation to fully understand its therapeutic potential:

-

Mechanism of Action Studies: Biochemical assays such as AlphaScreen, surface plasmon resonance (SPR), or co-immunoprecipitation are needed to determine if this compound directly binds to CREB or CBP/p300 and disrupts their interaction. Electrophoretic mobility shift assays (EMSA) could clarify if it inhibits CREB-DNA binding. Western blotting for phosphorylated CREB would reveal any effects on upstream signaling.

-

In Vivo Efficacy: Studies in animal models of AML are crucial to evaluate the in vivo efficacy, pharmacokinetics, and toxicology of this compound.

-

Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a promising small molecule inhibitor of CREB-mediated transcription. The available data highlight its potency in AML cell lines and its selectivity over normal hematopoietic cells. While further studies are necessary to elucidate its precise mechanism of action and to evaluate its in vivo potential, this compound represents a valuable chemical probe for studying CREB biology and a potential starting point for the development of novel anti-cancer therapeutics.

References

STF-31: A Dual-Targeting Agent in Cancer Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule STF-31 has emerged as a significant agent in cancer research due to its unique dual mechanism of action, simultaneously targeting two critical pathways in cancer cell metabolism: glucose transport and NAD+ biosynthesis. Initially identified as a selective inhibitor of the glucose transporter 1 (GLUT1), further studies revealed its potent inhibitory activity against nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway. This dual action makes STF-31 particularly effective against cancers exhibiting a high dependence on aerobic glycolysis, a phenomenon known as the Warburg effect, such as von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC). This technical guide provides an in-depth overview of STF-31, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction

Cancer cells undergo profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the hallmarks of this reprogramming is the Warburg effect, characterized by an increased rate of glucose uptake and lactate production, even in the presence of oxygen. This metabolic shift renders cancer cells highly dependent on glucose transporters, particularly GLUT1, and the continuous regeneration of NAD+, a critical cofactor for numerous cellular processes. STF-31 exploits these metabolic vulnerabilities through its dual inhibition of GLUT1 and NAMPT, leading to energy crisis and subsequent cell death in susceptible cancer types.

Mechanism of Action

STF-31 exerts its anticancer effects through a two-pronged attack on cancer cell metabolism:

-

Inhibition of GLUT1: STF-31 directly binds to and inhibits GLUT1, the primary transporter responsible for glucose uptake in many cancer cells.[1] This blockade of glucose import starves the cancer cells of their primary fuel source, leading to a sharp decline in ATP production and the biosynthesis of essential macromolecules.

-

Inhibition of NAMPT: STF-31 also inhibits the enzymatic activity of NAMPT.[2][3][4] NAMPT is a key enzyme in the salvage pathway that recycles nicotinamide back into NAD+. By inhibiting NAMPT, STF-31 depletes the cellular NAD+ pool, which is essential for the function of numerous enzymes involved in redox reactions, DNA repair, and cell signaling.

The simultaneous disruption of these two fundamental metabolic pathways creates a synergistic effect, leading to selective necrotic cell death in cancer cells that are highly reliant on both glucose and the NAD+ salvage pathway.[1]

Preclinical Data

The anticancer activity of STF-31 has been evaluated in various preclinical models, demonstrating its potential as a therapeutic agent.

In Vitro Studies

STF-31 has shown selective cytotoxicity against a range of cancer cell lines, with particular potency in VHL-deficient renal cell carcinoma cells, which are known to be highly glycolytic.

Table 1: In Vitro Activity of STF-31

| Parameter | Cell Line | Value | Reference |

| GLUT1 Inhibition (IC50) | - | 1 µM | [1] |

| Cytotoxicity (IC50) | RCC4 (VHL-deficient) | 0.16 µM | [5] |

| A2780 | 0.024 µM (NAMPT inhibition) | [5] | |

| HT1080 | 0.213 µM | [5] | |

| Glucose Uptake Inhibition | Various cancer cell lines | 25-50% | [6] |

| Lactate Production Inhibition | VHL-deficient cells | ~60% | [5][7] |

| Extracellular Acidification Rate Inhibition | VHL-deficient cells | ~60% | [5][7] |

In Vivo Studies

In vivo studies using mouse xenograft models have further validated the anticancer efficacy of STF-31.

Table 2: In Vivo Efficacy of STF-31 Analog in RCC Xenograft Models

| Animal Model | Treatment Regimen | Outcome | Reference |

| 786-O (VHL-mutant) Xenografts in CD-1 nude mice | 11.6 mg/kg i.p. for 3 days, then 7.8 mg/kg for 7 days | Markedly reduced tumor glucose uptake and growth | [8] |

| ACHN (shRNA to VHL) Xenografts | Daily systemic treatment for 10-14 days | Markedly delayed tumor growth | [7][9] |

Importantly, these studies also indicated a favorable safety profile, with no significant toxicity to normal tissues, including the brain, which is also a high glucose-utilizing organ.[8][10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of STF-31 Dual Inhibition

Caption: Dual inhibitory mechanism of STF-31 on GLUT1 and NAMPT.

Experimental Workflow for In Vitro Cell Viability Assay

Caption: Workflow for determining cell viability using an XTT assay.

Experimental Workflow for In Vivo Xenograft Study

Caption: General workflow for a preclinical xenograft study.

Detailed Experimental Protocols

Cell Viability (XTT) Assay

-

Cell Plating: Seed cancer cells (e.g., RCC4, A2780, HT1080) in 96-well plates at a density of 5,000 cells per well. Allow cells to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of STF-31 in the appropriate cell culture medium. Remove the old medium from the wells and add the STF-31 dilutions. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO2.

-

XTT Reagent Preparation: Prepare the XTT solution (0.3 mg/ml of XTT with 2.65 µg/ml N-methyl dibenzopyrazine methyl sulfate in phenol red-free medium).

-

Assay Development: Aspirate the medium containing STF-31 and add the XTT solution to each well. Incubate the plates at 37°C for 1-2 hours.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using linear interpolation.[5]

Glucose Uptake Assay

-

Cell Treatment: Treat cancer cells with STF-31 (e.g., 5 µM) or vehicle for a specified time.

-

Radiolabeled Glucose: Use a non-hydrolyzable, radioactive glucose analog such as 2-deoxy-D-[3H]glucose.

-

Uptake Measurement: Add the radiolabeled glucose to the cells and incubate to allow for uptake.

-

Washing: Stop the uptake by washing the cells with ice-cold buffer.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Normalization: Normalize the counts to the cell number to determine the relative glucose uptake.[7]

NAMPT Enzymatic Activity Assay

-

Reaction Setup: Use a coupled-enzyme kinetic assay. Incubate recombinant NAMPT enzyme with various concentrations of STF-31.

-

Substrate Addition: Initiate the reaction by adding the substrates nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP).

-

Coupled Reaction: The NMN produced by NAMPT is converted to NAD+ by NMNAT. The NAD+ is then used in a subsequent reaction to generate a detectable signal (e.g., fluorescent or colorimetric).

-

Detection: Measure the signal to determine the rate of NAD+ production, which is proportional to NAMPT activity.[2][3]

Mouse Xenograft Study

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 786-O cells) into the flank of immunodeficient mice (e.g., CD-1 nude mice).[8][11][12][13][14]

-

Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100 mm³).

-

Randomization and Treatment: Randomize the mice into a treatment group and a vehicle control group. Administer a soluble analog of STF-31 intraperitoneally (i.p.) at a specified dose and schedule (e.g., 11.6 mg/kg daily).[8]

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study (e.g., after 10-14 days), sacrifice the mice, excise the tumors, and perform further analysis (e.g., histology, biomarker analysis).[7][9]

Conclusion

STF-31 represents a promising therapeutic strategy that exploits the metabolic reprogramming of cancer cells. Its dual inhibitory action on GLUT1 and NAMPT provides a powerful and selective means of targeting tumors that are highly dependent on aerobic glycolysis. The preclinical data to date are encouraging, demonstrating potent in vitro and in vivo anticancer activity with a favorable safety profile. Further research, including optimization of its pharmacological properties and exploration in a wider range of cancer types, is warranted to fully elucidate its clinical potential. This technical guide provides a comprehensive resource for researchers and drug developers working with this novel anticancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NAMPT Is the Cellular Target of STF-31-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NAMPT is the cellular target of STF-31-like small-molecule probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Targeting glucose transport and the NAD pathway in tumor cells with STF-31: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

- 10. Potential Kidney Cancer Therapy Starves Cancer Cells of Glucose | UKRO - University Kidney Research Organization [ukrocharity.org]

- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 12. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 14. pubs.acs.org [pubs.acs.org]

The Role of IRE1α Inhibitor STF-038533 in Attenuating Acute Myeloid Leukemia Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells. A growing body of evidence points to the critical role of the Unfolded Protein Response (UPR) in supporting cancer cell survival and proliferation, making it a promising target for therapeutic intervention. This technical guide delves into the mechanism of action of STF-038533, an inhibitor of the Inositol-Requiring Enzyme 1α (IRE1α) pathway, and its impact on AML cell proliferation. Through a comprehensive review of existing literature, this document provides a detailed overview of the IRE1α signaling cascade in AML, quantitative data on the effects of IRE1α inhibition, and explicit protocols for key experimental assays.

Introduction: The Unfolded Protein Response and IRE1α in AML

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Perturbations in ER homeostasis lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER function but can trigger apoptosis if the stress is prolonged or severe.

The UPR is mediated by three main ER transmembrane sensors: PERK, ATF6, and IRE1α. Of these, the IRE1α pathway is the most conserved branch of the UPR. In cancer cells, including AML, the UPR is often hijacked to promote survival and resistance to therapy. The IRE1α-XBP1 pathway, in particular, is frequently activated in AML cells, contributing to their pathological proliferation and survival.[1]

This compound is a small molecule inhibitor that targets the endoribonuclease (RNase) activity of IRE1α. It is important to note that the majority of published research refers to a closely related and well-characterized IRE1α inhibitor, STF-083010 . Due to the limited specific public data on this compound, this guide will focus on the effects of IRE1α inhibition in AML, primarily referencing data from studies involving STF-083010, under the assumption that they share a similar mechanism of action as specific IRE1α RNase inhibitors.

The IRE1α-XBP1 Signaling Pathway in AML

Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This activated RNase excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1). This unconventional splicing event generates the active form of the XBP1 transcription factor, known as XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival.[1]

In AML, the constitutive activation of the IRE1α-XBP1 pathway helps leukemic cells to manage the high protein synthesis rates required for rapid proliferation and to adapt to the stressful bone marrow microenvironment. Inhibition of IRE1α's RNase activity by compounds like STF-083010 prevents the splicing of XBP1 mRNA, leading to a reduction in XBP1s levels. This disruption of a key pro-survival pathway can induce cell cycle arrest and apoptosis in AML cells.[2][3]

Figure 1: The IRE1α-XBP1 signaling pathway and the point of inhibition by this compound.

Quantitative Effects of IRE1α Inhibition on AML Cell Proliferation

One study reported that another IRE1α RNase inhibitor, 2-hydroxy-1-naphthaldehyde (HNA), exhibited a mean GI50 (concentration for 50% growth inhibition) of 31 µM in a panel of eight AML cell lines.[4] It is important to note that different AML cell lines can exhibit varying sensitivities to IRE1α inhibition.

| Compound | Cell Lines | Assay | Parameter | Value | Reference |

| HNA | 8 AML Cell Lines | MTT Assay | Mean GI50 | 31 µM | [4] |

| STF-083010 | Multiple Myeloma Cell Lines (RPMI 8226, MM.1S, MM.1R) | Not Specified | Cytostatic and Cytotoxic Effects | Dose- and time-dependent | [1] |

Table 1: Summary of Quantitative Data on IRE1α Inhibitors in Hematological Malignancies. Note: Data for STF-083010 in AML cell lines is not explicitly provided in the search results, hence data from multiple myeloma is included for context.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on AML cell proliferation, apoptosis, and cell cycle progression. These protocols are based on standard laboratory procedures and can be adapted for specific AML cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

AML cell lines (e.g., HL-60, THP-1, MOLM-13)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (or STF-083010) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.

-

Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 48 or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6]

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

AML cells treated with this compound as described above.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Flow cytometer.

Procedure:

-

Treat AML cells with the desired concentrations of this compound for 24 or 48 hours.

-

Harvest the cells by centrifugation (300 x g for 5 minutes).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[7][8]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

AML cells treated with this compound.

-

Cold 70% ethanol.

-

PBS.

-

RNase A (100 µg/mL).

-

Propidium Iodide (PI) staining solution (50 µg/mL).

-

Flow cytometer.

Procedure:

-

Treat AML cells with this compound for 24 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate for 30 minutes at 37°C.

-

Add 500 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.[9]

Expected Outcomes and Interpretation

Inhibition of IRE1α with this compound is expected to have the following effects on AML cells:

-

Reduced Cell Proliferation: A dose-dependent decrease in cell viability is anticipated, as measured by the MTT assay. This reflects the cytotoxic and cytostatic effects of blocking the pro-survival IRE1α-XBP1 pathway.[2]

-

Induction of Apoptosis: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) is expected. This demonstrates that IRE1α inhibition triggers programmed cell death in AML cells.[3]

-

Cell Cycle Arrest: An accumulation of cells in the G1 phase of the cell cycle is a likely outcome. This indicates that IRE1α inhibition can halt the progression of AML cells through the cell cycle, preventing their division.[3]

Conclusion

The IRE1α-XBP1 pathway represents a critical pro-survival mechanism that is frequently activated in Acute Myeloid Leukemia. The small molecule inhibitor this compound (and its well-studied analog STF-083010) offers a targeted approach to disrupt this pathway, leading to decreased AML cell proliferation, induction of apoptosis, and cell cycle arrest. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the therapeutic potential of IRE1α inhibition in AML. Further studies are warranted to fully elucidate the efficacy of this compound in various AML subtypes and its potential for combination therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

STF-038533: A Modulator of CREB Target Gene Expression Through IRE1α Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The small molecule STF-038533 has emerged as a significant tool for investigating the intricate signaling networks that govern cellular stress responses and gene expression. Primarily characterized as a specific inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a key sensor of the Unfolded Protein Response (UPR), this compound presents a unique opportunity to dissect the downstream consequences of IRE1α signaling. This technical guide provides a comprehensive overview of the effect of this compound on the expression of target genes regulated by the cAMP response element-binding protein (CREB), a pivotal transcription factor in cellular function. This document details the underlying mechanism of action, summarizes quantitative data, provides detailed experimental protocols, and visualizes the involved signaling pathways.

Introduction: The Intersection of UPR and CREB Signaling

The Unfolded Protein Response is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α, a central transducer of the UPR, possesses both kinase and RNase activities. Upon activation, its RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s, in turn, upregulates a suite of genes involved in protein folding, quality control, and ER-associated degradation to restore ER homeostasis.

CREB is a ubiquitously expressed transcription factor that regulates a wide array of cellular processes, including proliferation, survival, differentiation, and metabolism. Its activity is modulated by various signaling pathways that converge on the phosphorylation of CREB at Serine 133, a critical event for the recruitment of transcriptional co-activators such as CBP/p300 and the subsequent activation of target gene expression.

Recent evidence points towards a significant crosstalk between the IRE1α-XBP1 pathway and CREB-mediated transcription. The discovery of this compound as a specific inhibitor of the IRE1α RNase activity provides a powerful chemical probe to explore this intersection.

Mechanism of Action: How this compound Influences CREB Target Genes

This compound exerts its effects on CREB target genes by specifically inhibiting the RNase activity of IRE1α. This inhibition blocks the splicing of XBP1 mRNA, thereby preventing the formation of the active XBP1s transcription factor. The precise molecular cascade linking the inhibition of IRE1α's RNase activity to the modulation of CREB target gene expression is an active area of research, with several potential mechanisms being investigated:

-

Modulation of CREB Phosphorylation: Studies have suggested that IRE1α activity can influence the phosphorylation status of CREB. Inhibition of IRE1α by this compound may therefore alter the phosphorylation of CREB at Ser133, thereby impacting its ability to recruit co-activators and initiate transcription.

-

XBP1s as a CREB/ATF Family Member: XBP1s belongs to the CREB/ATF (activating transcription factor) family of basic leucine zipper (bZIP) transcription factors. While the direct interaction and functional relationship between XBP1s and CREB at the promoter of target genes are still being elucidated, the absence of XBP1s due to this compound treatment could disrupt the normal transcriptional complex and influence the expression of genes co-regulated by both factors.

-

Indirect Effects via UPR-Mediated Cellular Changes: By attenuating a major branch of the UPR, this compound can induce broader changes in the cellular signaling landscape. These alterations could indirectly impinge on the various kinases and phosphatases that regulate CREB activity.

The following diagram illustrates the proposed signaling pathway:

Quantitative Data on the Effect of this compound on CREB Target Genes

Experimental evidence has demonstrated the ability of this compound to downregulate the expression of specific CREB target genes. The following table summarizes the available quantitative data.

| Cell Line | Treatment | Gene | Fold Change (vs. DMSO control) | Method | Reference |

| KG-1 (AML) | 10 µM this compound for 24 hours | RFC3 | Significantly Reduced | RT-PCR | [1] |

| KG-1 (AML) | 10 µM this compound for 24 hours | Fra-1 (FOSL1) | Significantly Reduced | RT-PCR | [1] |

| KG-1 (AML) | 10 µM this compound for 24 hours | POLD2 | Significantly Reduced* | RT-PCR | [1] |

* Note: The original publication reports a significant reduction without specifying the exact fold change. Further quantitative analysis is required to determine the precise extent of downregulation.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on CREB target genes.

Cell Culture and this compound Treatment

Objective: To treat cultured cells with this compound to assess its impact on gene expression and signaling pathways.

Materials:

-

Cell line of interest (e.g., KG-1 acute myeloid leukemia cells)

-

Appropriate cell culture medium and supplements

-

This compound (stock solution typically prepared in DMSO)

-

DMSO (vehicle control)

-

Cell culture plates/flasks

-

Incubator (37°C, 5% CO2)

Protocol:

-

Seed the cells at an appropriate density in culture plates or flasks and allow them to adhere or stabilize overnight.

-

Prepare working solutions of this compound in cell culture medium at the desired final concentrations (e.g., 10 µM). Prepare a vehicle control with the same concentration of DMSO.

-

Remove the existing medium from the cells and replace it with the medium containing this compound or the DMSO vehicle control.

-

Incubate the cells for the desired period (e.g., 24 hours).

-

Following incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the mRNA levels of CREB target genes following this compound treatment.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for CREB target genes (e.g., RFC3, Fra-1, POLD2) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and control samples, normalized to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound treatment affects the binding of CREB to the promoter regions of its target genes.

Materials:

-

Formaldehyde (for cross-linking)

-

Cell lysis and chromatin shearing reagents

-

Sonicator or micrococcal nuclease

-

Antibody specific for CREB or phospho-CREB (Ser133)

-

IgG control antibody

-

Protein A/G magnetic beads

-

Reagents for reversing cross-links and DNA purification

-

qPCR primers for promoter regions of CREB target genes

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against CREB or phospho-CREB, or a control IgG.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Quantify the enrichment of specific promoter regions in the immunoprecipitated DNA using qPCR.

Luciferase Reporter Assay

Objective: To assess the effect of this compound on the overall transcriptional activity of the CREB pathway.

Materials:

-

Luciferase reporter plasmid containing a CREB-responsive element driving luciferase expression

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

Cell line of interest

-

This compound

-

Luciferase assay reagent

Protocol:

-

Transfection: Co-transfect cells with the CREB-responsive luciferase reporter plasmid and the control plasmid.

-

Treatment: After transfection, treat the cells with this compound or vehicle control.

-

Cell Lysis: Lyse the cells to release the luciferase enzymes.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number. Compare the normalized luciferase activity between this compound-treated and control cells.

Conclusion and Future Directions

This compound serves as a valuable pharmacological tool to investigate the consequences of inhibiting the IRE1α RNase activity. The available data indicates that this inhibition leads to a downstream reduction in the expression of specific CREB target genes. While the precise molecular mechanisms are still under investigation, the crosstalk between the UPR and CREB signaling pathways provides a fertile ground for future research.

Future studies should aim to:

-

Elucidate the exact mechanism by which IRE1α inhibition by this compound modulates CREB activity.

-

Expand the list of CREB target genes affected by this compound through genome-wide approaches like RNA-sequencing.

-

Investigate the therapeutic potential of targeting the IRE1α-CREB axis in diseases where both pathways are implicated, such as cancer and metabolic disorders.

This in-depth technical guide provides a foundational understanding for researchers and professionals seeking to explore the multifaceted effects of this compound on CREB-mediated gene expression. The provided protocols and conceptual framework will facilitate further investigations into this exciting area of cell signaling and drug discovery.

References

STF-038533: A Technical Guide to the Specific Inhibition of IRE1α-Mediated Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of STF-038533, a selective inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α). By targeting a critical node in the Unfolded Protein Response (UPR), this compound offers a potent tool for investigating cellular stress pathways and presents a promising therapeutic strategy for diseases dependent on this pathway, such as multiple myeloma and other cancers. This document details the mechanism of action, quantitative efficacy, and key experimental protocols associated with this compound.

Core Mechanism of Action: Targeting the IRE1α-XBP1 Pathway

Endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins, activates the UPR, a crucial signaling network for cellular adaptation and survival. A central component of the UPR is the IRE1α protein, a bifunctional enzyme possessing both serine/threonine kinase and endoribonuclease activities.

Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. The primary substrate for this RNase activity is the mRNA of the X-box binding protein 1 (XBP1). IRE1α excises a 26-nucleotide intron from the XBP1 mRNA in an unconventional splicing event. This splicing event causes a frameshift in the coding sequence, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus to activate the transcription of genes involved in restoring ER homeostasis, including chaperones, folding enzymes, and components of the ER-associated degradation (ERAD) pathway.[1][2]

This compound (also widely known as STF-083010) is a small molecule that specifically inhibits the endonuclease activity of IRE1α.[3][4] Crucially, it does not affect the kinase activity of the enzyme.[3][4] By binding to the RNase domain, this compound directly blocks the splicing of XBP1 mRNA, thereby preventing the production of the active XBP1s transcription factor.[3] This leads to the suppression of the adaptive UPR transcriptional program, which can be cytotoxic to cells that are highly dependent on this pathway for their survival, such as multiple myeloma cells.[3][4]

Figure 1: this compound Mechanism of Action.

Quantitative Data Presentation

The efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line(s) | Target Disease | IC50 / Effective Concentration | Key Findings | Reference(s) |

| Endonuclease Inhibition | Cell-free (hIRE1) | N/A | ~25-30 µM | Specifically inhibits IRE1α RNase activity without affecting kinase activity. | [3] |

| Cytotoxicity | RPMI 8226, MM.1S, MM.1R | Multiple Myeloma | 30-60 µM | Induces dose- and time-dependent cytostatic and cytotoxic effects. | [3] |

| Cytotoxicity | Pancreatic Cancer Cell Lines | Pancreatic Cancer | 10-50 µM | Demonstrates synergistic activity when combined with Bortezomib. | [5] |

| XBP1 Splicing Inhibition | RPMI 8226 | Multiple Myeloma | 60 µM | Completely blocks thapsigargin-induced XBP1 mRNA splicing. | [4] |

| Growth Inhibition | Eμ-TCL1 CLL cells | Chronic Lymphocytic Leukemia | Not specified | ~70% growth inhibition after 3 days. | [6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type/Model | Dosing Regimen | Key Findings | Reference(s) |

| NSG Mice | RPMI 8226 Multiple Myeloma Xenograft | 30 mg/kg, intraperitoneal (i.p.), once weekly for 2 weeks | Significant inhibition of tumor growth. | [3][4] |

| XBP1-luciferase Transgenic Mice | ER Stress Model | 60 mg/kg, i.p. (single dose with 1 mg/kg Bortezomib) | Blocked Bortezomib-induced XBP1 activity in vivo. | [3][4] |

| Rats | Ischemia/Reperfusion-induced Acute Renal Failure | Not specified | Ameliorated kidney damage and reduced apoptosis and inflammation. | [7] |

| Nude Mice | Tamoxifen-Resistant Breast Cancer Xenograft | Not specified (co-treatment with Tamoxifen) | Significantly delayed breast cancer progression. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Analysis of XBP1 mRNA Splicing by RT-PCR

This is the primary assay to confirm the inhibitory effect of this compound on IRE1α RNase activity in a cellular context.

Materials:

-

Cell culture reagents

-

This compound (and appropriate vehicle, e.g., DMSO)

-

ER stress inducer (e.g., Tunicamycin or Thapsigargin)

-

RNA extraction kit (e.g., TRIzol reagent or column-based kit)

-

Reverse transcriptase and buffers for cDNA synthesis

-

PCR reagents (Taq polymerase, dNTPs, PCR buffer)

-

Primers flanking the 26-nucleotide intron of XBP1 mRNA

-

Agarose gel electrophoresis system

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., RPMI 8226 multiple myeloma cells) at a suitable density and allow them to adhere overnight.

-

Pre-treat cells with this compound at the desired concentration (e.g., 60 µM) or vehicle control for 1-2 hours.

-

Induce ER stress by adding Tunicamycin (e.g., 1 µg/mL) or Thapsigargin (e.g., 300 nM) to the culture medium.

-

Incubate the cells for a specified time course (e.g., 4-8 hours).

-

RNA Extraction: Harvest the cells and isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron of XBP1. The unspliced (XBP1u) and spliced (XBP1s) forms will produce amplicons of different sizes.

-

Gel Electrophoresis: Resolve the PCR products on a 2-3% agarose gel. The unspliced XBP1 will appear as a larger band, while the spliced form will be a smaller band (26 bp difference).

-

Visualization and Analysis: Visualize the DNA bands under UV light after ethidium bromide or a similar DNA stain. A reduction in the intensity of the spliced XBP1 band in the presence of this compound indicates inhibition of IRE1α endonuclease activity.

Figure 2: XBP1 Splicing Analysis Workflow.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic and cytostatic effects of this compound on cancer cells.

Materials:

-

96-well cell culture plates

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

MTT Addition: After the incubation period, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Western Blot for XBP1s Protein Detection

This method confirms that the inhibition of XBP1 splicing by this compound leads to a reduction in the level of the XBP1s protein.

Materials:

-

Cell culture reagents, this compound, and ER stress inducer

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for XBP1s

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells as described in the RT-PCR protocol (section 3.1). After treatment, lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-XBP1s antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: A decrease in the band intensity corresponding to XBP1s in this compound-treated samples confirms the compound's effect on protein expression.

In Vivo Xenograft Model

This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a mouse model of multiple myeloma.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

Human multiple myeloma cell line (e.g., RPMI 8226)

-

Matrigel (optional)

-

This compound

-

Vehicle for in vivo administration (e.g., 16% Cremophor EL in saline)

-

Calipers for tumor measurement

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of RPMI 8226 cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., ~150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal injection according to the desired schedule (e.g., once weekly for 2 weeks).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width²)/2).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot for XBP1s).

-

Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of this compound.

Figure 3: In Vivo Xenograft Model Workflow.

Conclusion

This compound is a highly specific and valuable research tool for dissecting the IRE1α branch of the Unfolded Protein Response. Its ability to selectively inhibit the endonuclease activity of IRE1α without affecting its kinase function allows for a precise investigation of the downstream consequences of XBP1 splicing. The robust anti-proliferative and pro-apoptotic effects observed in various cancer models, particularly multiple myeloma, underscore the therapeutic potential of targeting this critical cellular stress response pathway. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the biological roles of IRE1α and evaluate the efficacy of inhibitors like this compound in diverse disease contexts.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. STF-083010, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel chemical, STF-083010, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]

STF-083010: An In-Depth Technical Guide to a Selective IRE1α Endonuclease Inhibitor

Abstract: This technical guide provides a comprehensive overview of STF-083010, a small-molecule inhibitor of the Inositol-requiring enzyme 1α (IRE1α) endonuclease. As a critical sensor in the Unfolded Protein Response (UPR), IRE1α is a key player in cellular adaptation to endoplasmic reticulum (ER) stress, a pathway frequently exploited by cancer cells for survival and proliferation. STF-083010 presents a targeted therapeutic strategy by selectively inhibiting the ribonuclease (RNase) activity of IRE1α, thereby disrupting the downstream signaling cascade. This document details the mechanism of action of STF-083010, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its investigation, and includes visual diagrams of the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals in the fields of oncology, cell biology, and pharmacology.

Introduction: The IRE1α-XBP1 Pathway in Cellular Stress and Disease

The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. A variety of physiological and pathological conditions, such as hypoxia, nutrient deprivation, and high secretory demand, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).

The UPR is mediated by three main ER-transmembrane sensors: IRE1α, PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Among these, the IRE1α pathway is the most conserved branch of the UPR. In response to ER stress, IRE1α dimerizes and autophosphorylates, which in turn activates its C-terminal endoribonuclease (RNase) domain. The primary substrate for this RNase is the mRNA of the X-box binding protein 1 (XBP1). IRE1α excises a 26-nucleotide intron from the unspliced XBP1 mRNA (XBP1u), leading to a translational frameshift that produces the active transcription factor, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus and upregulates a suite of genes involved in restoring ER homeostasis, including chaperones, components of the ER-associated degradation (ERAD) pathway, and proteins involved in lipid biosynthesis.